molecular formula C15H22ClNO2 B6179363 methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride CAS No. 2613383-23-4

methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride

Cat. No. B6179363
CAS RN: 2613383-23-4
M. Wt: 283.8
InChI Key:
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Description

Methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2613383-23-4 . It has a molecular weight of 283.8 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2.ClH/c1-10-4-5-13 (11 (2)8-10)12-6-7-16-14 (9-12)15 (17)18-3;/h4-5,8,12,14,16H,6-7,9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 283.8 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate hydrochloride involves the reaction of 2,4-dimethylbenzaldehyde with piperidine to form 4-(2,4-dimethylphenyl)piperidine. This intermediate is then reacted with methyl chloroformate to form methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate, which is subsequently converted to the hydrochloride salt form using hydrochloric acid.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "piperidine", "methyl chloroformate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dimethylbenzaldehyde is reacted with piperidine in the presence of a suitable solvent and catalyst to form 4-(2,4-dimethylphenyl)piperidine.", "Step 2: The intermediate 4-(2,4-dimethylphenyl)piperidine is then reacted with methyl chloroformate in the presence of a base to form methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate.", "Step 3: Methyl 4-(2,4-dimethylphenyl)piperidine-2-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt form of the compound." ] }

CAS RN

2613383-23-4

Molecular Formula

C15H22ClNO2

Molecular Weight

283.8

Purity

95

Origin of Product

United States

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